2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride
Overview
Description
2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride is a chemical compound with the molecular formula C8H8ClF3N2S·HCl. It is a derivative of pyridine, featuring a chlorine atom, a trifluoromethyl group, and a sulfanyl ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloro-4-(trifluoromethyl)pyridine as the starting material.
Sulfanylation: The pyridine derivative undergoes a sulfanylation reaction with ethanethiol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to form the intermediate sulfanyl pyridine compound.
Amination: The intermediate is then subjected to an amination reaction with ethanamine to introduce the amine group.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed to reduce the pyridine ring or the sulfanyl group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Oxidation products include 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine sulfoxide and sulfone.
Reduced Derivatives: Reduction products include 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]ethylamine.
Substituted Pyridines: Substitution products include various aminopyridines and azidopyridines.
Scientific Research Applications
2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride is unique due to its specific structural features. Similar compounds include:
2,6-Dichloro-4-(trifluoromethyl)pyridine: Lacks the sulfanyl and amine groups.
2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]ethylamine: Similar structure but without the sulfanyl group.
2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfonyl]ethanamine: Contains a sulfonyl group instead of a sulfanyl group.
Properties
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2S.ClH/c9-6-3-5(8(10,11)12)4-7(14-6)15-2-1-13;/h3-4H,1-2,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAVYWCHQGYYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1SCCN)Cl)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-83-7 | |
Record name | Ethanamine, 2-[[6-chloro-4-(trifluoromethyl)-2-pyridinyl]thio]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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